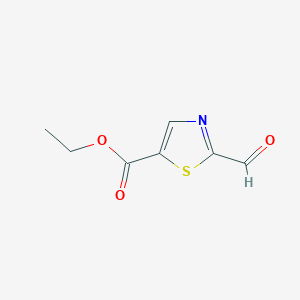

Ethyl 2-formyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-formyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUKDVMXENQHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. .

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects. The compound’s interaction with its targets may result in changes at the molecular and cellular levels, leading to its observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to have diverse biological activities. They have been used in the synthesis of various biologically active compounds.

Cellular Effects

Thiazole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.

Biological Activity

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to the compound's ability to interact with various biological targets. The synthesis of this compound typically involves the condensation of thioamides with α,β-unsaturated carbonyl compounds, leading to high yields under mild conditions .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiazoles exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human glioblastoma cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) |

|---|---|

| U251 (glioblastoma) | 12 |

| A431 (epidermoid carcinoma) | 15 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications on the thiazole ring and substituents at various positions can enhance or diminish its activity:

- Electron-withdrawing groups at the 4-position of the thiazole ring have been associated with increased anticancer activity.

- The presence of an alkoxy group at the 2-position enhances antimicrobial properties.

Case Studies and Research Findings

A notable study focused on synthesizing various thiazole derivatives, including this compound. The results indicated that structural modifications significantly impacted the compounds' potency against cancer cell lines and bacteria. Specifically:

- Compound A : A derivative with a methoxy group showed enhanced cytotoxicity in breast cancer cells.

- Compound B : An analogue lacking the carboxylic acid moiety exhibited reduced antibacterial activity.

These findings underscore the importance of SAR in guiding future drug design efforts involving thiazole compounds .

Scientific Research Applications

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Traditional two-step method | Low (<50) | High temperature, lengthy | |

| One-pot synthesis | 75 | Mild conditions | |

| Microwave-assisted synthesis | Moderate | Microwave heating |

Biological Activities

Research indicates that derivatives of ethyl 2-formyl-1,3-thiazole-5-carboxylate exhibit significant biological activities, particularly in the field of cancer research. Some studies have demonstrated its potential as an antileukemic agent, showing effectiveness against various human cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further drug development .

Case Study: Antileukemic Activity

A study published in a peer-reviewed journal highlighted the synthesis of several thiazole derivatives, including this compound. These compounds were tested for their cytotoxic effects on leukemia cells, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in materials science. Its derivatives can be utilized in the development of agrochemicals and as intermediates in the synthesis of various functional materials. The thiazole ring system is known for its ability to enhance the properties of polymers and other materials used in coatings and adhesives .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

Key structural variations among ethyl-substituted thiazole carboxylates include substituents at positions 2 and 4 of the thiazole ring. These modifications significantly influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Thiazole Carboxylates

*Calculated based on molecular formula C₇H₇NO₃S.

Key Research Findings

- Reactivity of Formyl Group : The formyl substituent in this compound enables Schiff base formation, a critical step in synthesizing bioactive molecules (e.g., imine-linked drug conjugates) .

- Electron-Withdrawing Effects : Compounds with CF₃ or formyl groups exhibit enhanced electrophilicity, favoring nucleophilic substitutions or cycloadditions .

- Structural Flexibility : Substituents at position 4 (e.g., methyl, CF₃) modulate lipophilicity and steric bulk, impacting drug absorption and metabolism .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.